Ponatinib hydrochloride

Übersicht

Beschreibung

Ponatinibhydrochlorid ist ein neuartiger Bcr-Abl-Tyrosinkinase-Inhibitor, der besonders wirksam gegen die T315I-Mutation zur Behandlung der chronisch-myeloischen Leukämie ist. Es wurde am 14. Dezember 2012 von der FDA zugelassen . Diese Verbindung wird zur Behandlung von Patienten mit verschiedenen Arten von chronisch-myeloischer Leukämie und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie eingesetzt .

Herstellungsmethoden

Ponatinibhydrochlorid kann unter Verwendung eines computergestützten und strukturbasierten Ansatzes synthetisiert werden, um natives Bcr-Abl sowie mutierte Formen des Proteins, einschließlich des T315I-Gatekeeper-Mutanten, optimal zu inhibieren . Die Herstellung beinhaltet die Reaktion von N-(4-(Hydroxymethyl)-3-(trifluormethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamid mit einer Chloridverbindung in einer Lösung aus Dimethylformamid und Phosphorylchlorid . Industrielle Produktionsmethoden umfassen die Herstellung der kristallinen Formen P1 und P3 von Ponatinibhydrochlorid .

Chemische Reaktionsanalyse

Ponatinibhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Dimethylformamid, Phosphorylchlorid und Acetonitril . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, demethylierte und methylierte Derivate von Ponatinib .

Wissenschaftliche Forschungsanwendungen

Ponatinibhydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. Es wird in der Chemie zur Untersuchung von Kinase-Inhibitoren und deren Interaktionen mit Zielproteinen verwendet . In der Biologie wird es verwendet, um die Mechanismen der Arzneimittelresistenz bei chronisch-myeloischer Leukämie und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie zu untersuchen . In der Medizin wird es als Behandlungsoption für Patienten mit diesen Leukämieformen eingesetzt, die gegenüber einer vorherigen Tyrosinkinase-Inhibitortherapie resistent oder intolerant sind . Darüber hinaus wird Ponatinibhydrochlorid in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente verwendet, die auf Kinase-Inhibitoren abzielen .

Wirkmechanismus

Ponatinibhydrochlorid ist ein multi-target Kinase-Inhibitor. Sein primäres zelluläres Ziel ist das Bcr-Abl-Tyrosinkinase-Protein, das konstitutiv aktiv ist und das Fortschreiten der chronisch-myeloischen Leukämie fördert . Ponatinibhydrochlorid ist einzigartig, da es die Tyrosinkinaseaktivität von Abl und T315I-Mutantenkinasen hemmt, was es besonders nützlich bei der Behandlung von resistenter chronisch-myeloischer Leukämie macht .

Wirkmechanismus

Target of Action

Ponatinib hydrochloride is a multi-target kinase inhibitor . Its primary cellular target is the Bcr-Abl tyrosine kinase protein , which is constitutively active and promotes the progression of Chronic Myeloid Leukemia (CML) . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome .

Biochemische Analyse

Biochemical Properties

Ponatinib interacts with the Bcr-Abl tyrosine kinase protein, which is constitutively active and promotes the progression of CML . Ponatinib’s unique ability to inhibit the tyrosine kinase activity of both Abl and T315I mutant kinases makes it especially useful in the treatment of resistant CML .

Cellular Effects

Ponatinib has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary cellular target is the Bcr-Abl tyrosine kinase protein, which is constitutively active and promotes the progression of CML .

Molecular Mechanism

Ponatinib exerts its effects at the molecular level through several mechanisms. It binds to the Bcr-Abl tyrosine kinase protein, inhibiting its activity . This inhibition is particularly effective against the T315I mutation, which confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ponatinib have been observed to change over time. Studies have shown that Ponatinib is readily absorbed in humans, metabolized through multiple pathways, and mostly eliminated in feces . The most common non-cardiovascular adverse event was thrombocytopenia, occurring in a dose-dependent fashion .

Dosage Effects in Animal Models

The effects of Ponatinib vary with different dosages in animal models. Studies have shown that dasatinib at 140 mg and ponatinib at 45 mg once daily are both sufficient to achieve >50% pLCK inhibition for 13.0 and 13.9 h/day, respectively .

Metabolic Pathways

Ponatinib is involved in several metabolic pathways. At least 64% of a Ponatinib dose undergoes phase I and phase II metabolism . CYP3A4 and to a lesser extent CYP2C8, CYP2D6, and CYP3A5 are involved in the phase I metabolism of Ponatinib in vitro . Ponatinib is also metabolized by esterases and/or amidases .

Transport and Distribution

Ponatinib is transported and distributed within cells and tissues. After oral administration of 45 mg Ponatinib once daily for 28 days in cancer patients, the steady-state volume of distribution is 1223 L . Ponatinib is a weak substrate for P-gp and ABCG2 .

Subcellular Localization

Given its mechanism of action, it is likely that Ponatinib localizes to the cytoplasm where it can interact with its primary target, the Bcr-Abl tyrosine kinase protein .

Vorbereitungsmethoden

Ponatinib hydrochloride can be synthesized using a computational and structure-based approach to optimally inhibit native Bcr-Abl, as well as mutated forms of the protein, including the T315I gatekeeper mutant . The preparation involves reacting N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide with a chloride compound in a solution of dimethylformamide and phosphorus oxychloride . Industrial production methods include the preparation of crystalline forms P1 and P3 of this compound .

Analyse Chemischer Reaktionen

Ponatinib hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylformamide, phosphorus oxychloride, and acetonitrile . Major products formed from these reactions include hydroxylated, demethylated, and methylated derivatives of ponatinib .

Wissenschaftliche Forschungsanwendungen

Ponatinib hydrochloride has a wide range of scientific research applications. It is used in chemistry for the study of kinase inhibitors and their interactions with target proteins . In biology, it is used to investigate the mechanisms of drug resistance in chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia . In medicine, it is used as a treatment option for patients with these types of leukemia who are resistant or intolerant to prior tyrosine kinase inhibitor therapy . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs targeting kinase inhibitors .

Vergleich Mit ähnlichen Verbindungen

Ponatinibhydrochlorid wird mit anderen ähnlichen Verbindungen wie Imatinib, Dasatinib und Nilotinib verglichen. Diese Verbindungen sind ebenfalls Tyrosinkinase-Inhibitoren, die zur Behandlung der chronisch-myeloischen Leukämie eingesetzt werden . Ponatinibhydrochlorid ist einzigartig in seiner Fähigkeit, die T315I-Mutation zu hemmen, die Resistenz gegenüber anderen Bcr-Abl-Inhibitoren verleiht . Dies macht Ponatinibhydrochlorid zu einer wertvollen Behandlungsoption für Patienten mit resistenter chronisch-myeloischer Leukämie .

Eigenschaften

IUPAC Name |

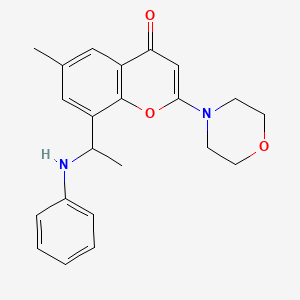

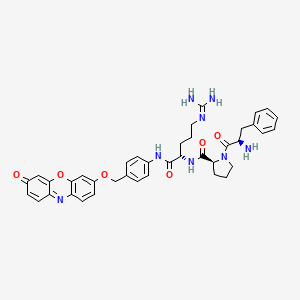

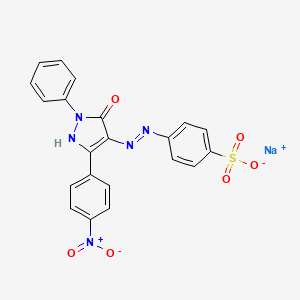

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O.ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTNNZPNKQIADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149655 | |

| Record name | Ponatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114544-31-8 | |

| Record name | Ponatinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1114544318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-y1)-methyl)-3-(trifluoromethyl)phenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONATINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R6PU3D8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes the crystal structure of ponatinib hydrochloride unique?

A1: this compound forms an unusual ionic cocrystal with an asymmetric unit containing both monocations and dications of the ponatinib molecule, three water molecules, and three chloride ions []. This unique structure features a charged imidazopyridazine moiety that forms a hydrogen bond between the ponatinib monocations and dications. Interestingly, one chloride ion does not participate in hydrogen bonding with any organic moiety and instead adopts a “square” arrangement with three water molecules [].

Q2: How can solid-state NMR (SSNMR) spectroscopy be used to study complex API forms like this compound?

A2: SSNMR, particularly at high and ultra-high magnetic fields (up to 35.2 T in this study), can provide valuable structural information for complex API crystal forms, even in the absence of diffraction data []. In the case of this compound, ¹³C CP/MAS spectra confirmed the presence of two crystallographically distinct ponatinib molecules. Additionally, ¹H and 2D ¹H–¹H DQ–SQ spectra identified and assigned the unusually deshielded imidazopyridazine proton. Furthermore, ¹D ³⁵Cl spectra obtained at multiple fields confirmed the presence of three distinct chloride ions, with density functional theory calculations correlating the SSNMR spectra with H⋯Cl⁻ hydrogen bonding arrangements [].

Q3: How has the cost of this compound evolved for the United States Medicare population?

A3: Data from the 2013 and 2015 Medicare Part D claims databases reveal a dramatic increase in the cost of this compound, marketed under the brand name Iclusig []. The per-patient cost of Iclusig increased by 2.5 times between 2013 and 2015. This rise in cost contributed to the overall doubling of Medicare spending on oral cancer drugs during this period, highlighting the growing financial burden of these medications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)